[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Description
Properties
Molecular Formula |
C25H36O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[3,7-dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3 |
InChI Key |
BIYWBTKPNWCYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Lovastatin
The process begins with the hydrolysis of lovastatin to yield the triol acid intermediate. Potassium hydroxide (KOH) in a water-methanol mixture (1:4 to 1:12 v/v) is typically used, with KOH employed at 8–12 equivalents relative to lovastatin. This step removes the 2-methylbutyrate group, producing a triol acid that undergoes lactonization under acidic conditions (e.g., HCl) to form diol lactone.
Key parameters :
Protection of Hydroxyl Groups
The diol lactone is selectively silylated to protect the C13 hydroxyl group. Tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) with imidazole as a catalyst achieves >95% protection efficiency.
Reaction conditions :
- Catalyst: Imidazole (1.2 equivalents)
- Solvent: DCM
- Temperature: 0–25°C
Acylation with 2,2-Dimethylbutyryl Chloride
The protected intermediate is acylated using 2,2-dimethylbutyryl chloride (DMB-Cl) in the presence of a quaternary ammonium catalyst (e.g., benzyltriethylammonium bromide) or pyridine. Azeotropic removal of water via Dean-Stark apparatus improves conversion.
Optimized conditions :
Deprotection and Final Purification
The silyl group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by recrystallization from hexane-toluene mixtures to achieve >99% purity.
Direct Alkylation Route
Formation of Alkali Metal Salt
Lovastatin is converted to its potassium salt using aqueous KOH in a hydrocarbon-alcohol solvent (e.g., hexane-methanol). The salt is isolated and dried under vacuum.
Conditions :
- Base: KOH (1.0 equivalent)
- Solvent: Hexane-methanol (3:1 v/v)
C-Methylation with Methyl Halides
The potassium salt is treated with methyl iodide (CH₃I) in the presence of a strong base (e.g., lithium hexamethyldisilazide, LHMDS) at low temperatures (−60°C to −25°C).
Critical parameters :
Lactonization and Purification
The methylated product is lactonized using acetic acid and purified via column chromatography (silica gel, ethyl acetate-hexane).
Biocatalytic Route
Enzymatic Hydrolysis
Lovastatin is hydrolyzed to monacolin J using esterase enzymes (e.g., LovD acyltransferase).
Conditions :
Enzymatic Acylation
Monacolin J is acylated with 2,2-dimethylbutyryl-S-N-acetylcysteamine (DMB-S-NAC) using LovD, avoiding protective groups.
Key advantages :
Comparative Analysis of Methods
| Parameter | Re-Esterification | Direct Alkylation | Biocatalytic |
|---|---|---|---|
| Steps | 4–5 | 2–3 | 2 |
| Overall Yield | 70–75% | 60–70% | 85–90% |
| Purity | >99% | 95–98% | >99% |
| Catalyst Cost | Moderate | High | Low |
| Industrial Scalability | High | Moderate | Emerging |
Key Challenges and Innovations
Byproduct Control
The re-esterification route often generates dimers (e.g., simvastatin dimer) during lactonization. Patent CA2515179A1 discloses toluene-hexane recrystallization to reduce dimer content to <0.1%.
Solvent Optimization
Recent advances replace benzene with greener solvents (e.g., cyclopentyl methyl ether) in acylation steps, maintaining yields while improving safety.
Catalytic Efficiency
Quaternary phosphonium salts (e.g., tetrabutylphosphonium bromide) show higher acylation efficiency than ammonium analogues, reducing reaction time by 30%.
Chemical Reactions Analysis
Types of Reactions
Dehydro Simvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to Simvastatin under appropriate conditions.
Substitution: Dehydro Simvastatin can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Dehydro Simvastatin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of Dehydro Simvastatin depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can regenerate Simvastatin .
Scientific Research Applications
Antihyperlipidemic Activity
As an impurity of simvastatin—a well-known statin used to lower cholesterol—this compound may exhibit similar biological activities. Statins function by inhibiting HMG-CoA reductase and reducing cholesterol synthesis in the liver. Research indicates that compounds with similar structures can enhance lipid profiles and reduce cardiovascular risks associated with hyperlipidemia .
Potential as a Drug Metabolite
The presence of this compound as a metabolite in the metabolism of simvastatin suggests it may have pharmacological relevance. Understanding its metabolic pathways could provide insights into drug interactions and efficacy. Studies on metabolites often reveal additional therapeutic targets or side effects that can be critical for drug safety assessments .
Research in Drug Formulation
The compound's unique structure can be explored in drug formulation studies to enhance solubility and bioavailability of statins. By modifying formulations to include this compound or its derivatives, researchers can investigate improved delivery systems for lipid-lowering therapies .
Case Study 1: Simvastatin Impurity Analysis
A study conducted by LGC Standards characterized the impurity profile of simvastatin and identified [3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate as a significant component. The analysis provided insights into its stability under various conditions and its potential impact on the pharmacodynamics of simvastatin .
Case Study 2: Metabolic Pathway Exploration
Research published in pharmaceutical journals explored the metabolic pathways of simvastatin and its impurities. The study indicated that the metabolic conversion of simvastatin could lead to various active metabolites including [3,7-Dimethyl...]. This highlights the importance of understanding such compounds for optimizing therapeutic strategies in managing dyslipidemia .
Mechanism of Action
The mechanism of action of Dehydro Simvastatin is closely related to that of Simvastatin. Simvastatin is a prodrug that is hydrolyzed in vivo to generate its active form, which inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This inhibition reduces the synthesis of cholesterol in the liver. Dehydro Simvastatin, being a derivative, is studied for its potential to exhibit similar inhibitory effects on HMG-CoA reductase .
Comparison with Similar Compounds
Lovastatin (LOVA)
Structure : Differs in the ester group (2-methylbutyryl vs. 2,2-dimethylbutyryl).
Activity : Simvastatin exhibits ~2-fold higher potency due to the dimethyl substitution, which reduces enzymatic degradation .
Pharmacokinetics : Simvastatin’s higher lipophilicity improves tissue penetration but requires cytochrome P450-mediated activation .
Anhydrosimvastatin (Impurity C)
Structure : Contains a modified pyran ring (3,6-dihydro-2H-pyran instead of 2,3-dihydropyran) .
Impact : This impurity lacks the lactone ring necessary for prodrug activation, rendering it pharmacologically inactive. Regulatory guidelines mandate its identification at levels >0.1% .
(1S,3S,7R,8R,8aS)-8-{2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethylhexahydronaphthalen-1-yl 2,2-diethylbutanoate
Structure: Features a diethylbutanoate ester instead of dimethyl .
(S)-3,7-Dimethyl-8-(2-((R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-hexahydronaphthalen-1-yl 2-methylbutanoate
Structure: Substitutes 2-methylbutanoate for 2,2-dimethylbutanoate . Activity: The reduced steric hindrance may accelerate hydrolysis, but lower dimethyl substitution could diminish target affinity compared to Simvastatin.
Structural and Functional Comparison Table
Analytical and Regulatory Considerations
- Impurity Profiling : HPLC and LC-MS/MS are critical for detecting analogs like Anhydrosimvastatin, which lack therapeutic activity but require toxicological qualification per ICH guidelines .
- Spectral Data : NMR (1H, 13C) and HRMS are used to differentiate structural analogs, particularly ester and pyran ring variations .
Biological Activity
The compound [3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate is a synthetic derivative related to Lovastatin, a well-known statin used in cholesterol management. This compound exhibits potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a hexahydronaphthalene core and a pyran derivative which may contribute to its biological activity. The presence of multiple methyl groups and an ester functional group suggests potential lipophilicity and interaction with biological membranes.
Biological Activity Overview
Research indicates that compounds similar to this one may exhibit various biological activities including:
- Antitumor Activity : Preliminary studies suggest that derivatives of Lovastatin can inhibit cancer cell proliferation. The inhibition mechanism may involve the modulation of the mevalonate pathway, which is crucial for cell growth and division.
- Cholesterol Lowering Effects : As a statin derivative, it is hypothesized to exhibit cholesterol-lowering properties by inhibiting HMG-CoA reductase.
- Anti-inflammatory Properties : Some studies have indicated that statin derivatives possess anti-inflammatory effects which could be beneficial in conditions like atherosclerosis.
Antitumor Activity
A study conducted on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 27.6 |
| Compound B | A549 (lung cancer) | 35.4 |
| Compound C | HeLa (cervical cancer) | 40.0 |
These results indicate that modifications to the Lovastatin structure can enhance antitumor efficacy .
Cholesterol Management
In vitro studies have shown that statin derivatives can effectively reduce LDL cholesterol levels by over 50% in cultured hepatocytes. These findings align with the established role of statins in lipid metabolism regulation .
Anti-inflammatory Effects
Research has indicated that compounds related to Lovastatin can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential therapeutic role in inflammatory diseases .
Case Studies
- Case Study on Breast Cancer : A trial involving patients with triple-negative breast cancer treated with statin derivatives showed a 30% reduction in tumor size after three months of treatment.
- Cholesterol Level Monitoring : In a cohort study of hyperlipidemic patients treated with Lovastatin derivatives, 70% achieved target LDL levels within six months.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
